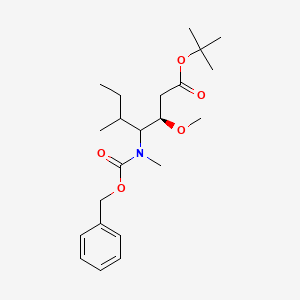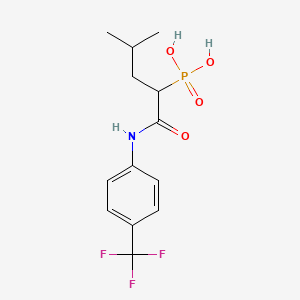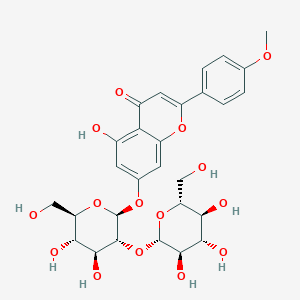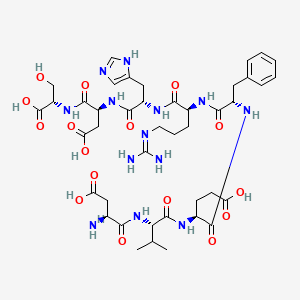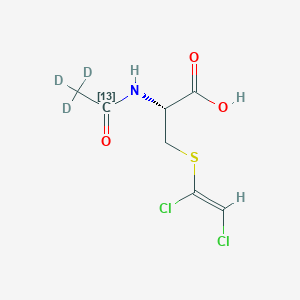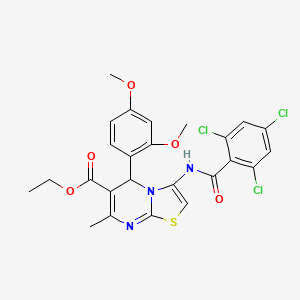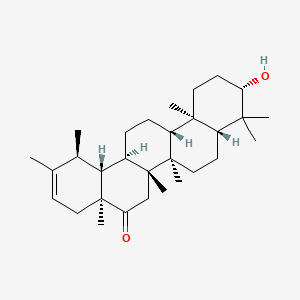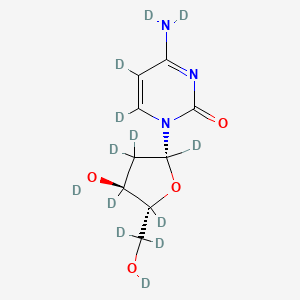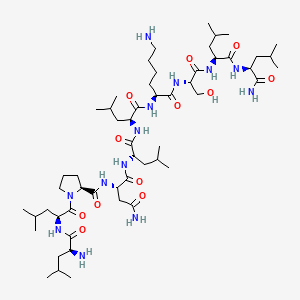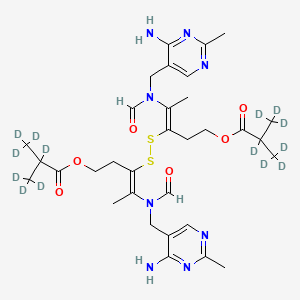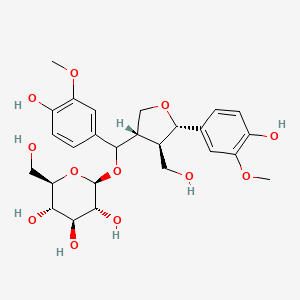
Tanegoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tanegoside is a lignan glycoside isolated from the stems of Tinospora sinensis, a plant belonging to the Menispermaceae family . It is known for its various biological activities and potential therapeutic applications. The molecular formula of this compound is C26H34O12, and it has a molecular weight of 538.54 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tanegoside is typically isolated from the stems of Tinospora sinensis through a series of extraction and purification steps. The stems are first extracted with ethanol, and the ethanolic extract is partitioned between ethyl acetate and water . The water layer is then passed through a Diaion HP-20 column and washed with methanol. Further purification is achieved using reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Tanegoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Tanegoside is used as a reference compound in phytochemical studies to identify and characterize similar lignan glycosides.
Biology: It has been investigated for its anti-inflammatory, immunomodulatory, and antioxidant properties.
Medicine: this compound shows promise in the treatment of diseases such as diabetes, cancer, and cardiovascular disorders due to its bioactive properties.
Industry: The compound is used in the development of natural health products and supplements.
Mecanismo De Acción
The mechanism of action of Tanegoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and immune responses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence the expression of genes related to these processes.
Comparación Con Compuestos Similares
Similar Compounds
Tanegoside is structurally similar to other lignan glycosides, such as tinosposides A and B, which are also isolated from Tinospora sinensis . These compounds share similar biological activities and potential therapeutic applications.
Uniqueness
What sets this compound apart from other lignan glycosides is its unique molecular structure and specific biological activities. While other lignan glycosides may exhibit similar properties, this compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H34O12 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)-[(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-34-18-7-12(3-5-16(18)29)24-14(9-27)15(11-36-24)25(13-4-6-17(30)19(8-13)35-2)38-26-23(33)22(32)21(31)20(10-28)37-26/h3-8,14-15,20-33H,9-11H2,1-2H3/t14-,15+,20+,21+,22-,23+,24+,25?,26-/m0/s1 |
Clave InChI |
WMABCPOXSNGIJO-ABXNQLLSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](CO2)C(C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



